Product packaging for KTX-582 intermediate-4(Cat. No.:)

KTX-582 intermediate-4

Cat. No.: B1427007
M. Wt: 191.19 g/mol
InChI Key: LMEIFDLPUOSPCQ-UHFFFAOYSA-N
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Description

Methyl 5-amino-1H-indazole-6-carboxylate (CAS: 1159511-51-9) is a heterocyclic compound featuring an indazole core substituted with an amino group at position 5 and a methyl ester at position 5. Indazole derivatives are pivotal in medicinal chemistry due to their diverse biological activities, including kinase inhibition and anticancer properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N3O2 B1427007 KTX-582 intermediate-4

Properties

IUPAC Name

methyl 5-amino-1H-indazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)6-3-8-5(2-7(6)10)4-11-12-8/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMEIFDLPUOSPCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C2C=NNC2=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that indole derivatives, including methyl 5-amino-1H-indazole-6-carboxylate, may interact with their targets to modulate various biological processes.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives, it is likely that this compound may affect multiple biochemical pathways.

Result of Action

Indole derivatives are known to possess various biological activities, suggesting that this compound may have diverse molecular and cellular effects.

Biological Activity

Methyl 5-amino-1H-indazole-6-carboxylate is an indazole derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 5-amino-1H-indazole-6-carboxylate is characterized by its unique structural features, including an amino group at the 5-position, a methyl ester at the 6-position, and a carboxylate group. This configuration contributes to its interaction with various biological targets.

The biological activity of methyl 5-amino-1H-indazole-6-carboxylate is primarily attributed to its ability to inhibit specific enzymes and receptors involved in disease processes. For instance, studies suggest that it may modulate pathways related to inflammation and cancer cell proliferation by interacting with key molecular targets. The compound's structure allows it to bind with high affinity to these targets, leading to therapeutic effects such as:

  • Inhibition of Tumor Necrosis Factor (TNF) : The compound has shown potential in inhibiting TNF-alpha release in cellular assays, indicating its role in inflammatory responses .
  • Antitumor Activity : Research indicates that derivatives of indazole, including methyl 5-amino-1H-indazole-6-carboxylate, exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and affecting cell cycle progression .

Case Studies and Experimental Data

  • Antitumor Activity :
    • A study evaluated the effects of a related compound on K562 leukemia cells, reporting an IC50 value of 5.15 µM for cell proliferation inhibition. The mechanism involved apoptosis induction through modulation of Bcl-2 family proteins and the p53/MDM2 pathway .
    CompoundIC50 (µM)Effect on Bcl-2Effect on BaxEffect on p53
    Methyl 5-amino-1H-indazole-6-carboxylate5.15DecreasedIncreasedUpregulated
  • Enzyme Inhibition :
    • Inhibition assays demonstrated that methyl 5-amino-1H-indazole-6-carboxylate could inhibit IRAK4 with an IC50 value of approximately 212 nM, showcasing its potential as an anti-inflammatory agent .
    CompoundIRAK4 IC50 (nM)TNF-alpha IC50 (μM)
    Methyl 5-amino-1H-indazole-6-carboxylate2122.3
  • Pharmacokinetic Properties :
    • Preliminary pharmacokinetic studies indicated favorable metabolic stability and low toxicity profiles in vitro, suggesting the compound's viability for further development as a therapeutic agent .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C9H9N3O2
  • Molecular Weight : 191.19 g/mol
  • IUPAC Name : Methyl 5-amino-1H-indazole-6-carboxylate

The compound features an amino group at the 5-position and a carboxylate group at the 6-position, which contribute to its interaction with various biological targets. Its structure allows it to exhibit a range of biological activities, making it a valuable compound for further research.

Scientific Research Applications

1. Medicinal Chemistry

Methyl 5-amino-1H-indazole-6-carboxylate is investigated for its potential as a lead compound in drug development. Its structural features are conducive to modifications that can enhance its efficacy against various diseases.

2. Antitumor Activity

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. It has been shown to induce apoptosis by modulating key proteins involved in cell cycle regulation:

Compound IC50 (µM) Effect on Bcl-2 Effect on Bax Effect on p53
Methyl 5-amino-1H-indazole-6-carboxylate5.15DecreasedIncreasedUpregulated

This suggests that the compound may play a role in cancer treatment by influencing apoptotic pathways .

3. Anti-inflammatory Properties

The compound has demonstrated the ability to inhibit tumor necrosis factor-alpha (TNF-alpha), a key mediator in inflammatory processes. This action may provide therapeutic benefits for chronic inflammatory diseases .

The biological activities of methyl 5-amino-1H-indazole-6-carboxylate include:

  • Antimicrobial Activity : The compound has shown effectiveness against various pathogens, disrupting bacterial cell membranes and inhibiting nucleic acid synthesis. For instance, it exhibited minimum inhibitory concentrations (MICs) against:
Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16

These findings indicate its potential as an antimicrobial agent .

Case Studies

Recent studies have provided insights into the therapeutic applications of methyl 5-amino-1H-indazole-6-carboxylate:

Anticandidal Activity : A study evaluated various indazole derivatives, including methyl 5-amino-1H-indazole-6-carboxylate, for their anticandidal properties against Candida species. The results highlighted its effectiveness against both miconazole-susceptible and resistant strains .

Enzyme Inhibition Studies : The compound's ability to inhibit specific enzymes involved in inflammatory responses was assessed. For example, it demonstrated an IC50 of 212 nM against IRAK4, indicating strong potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The following table summarizes key structural analogues and their substituent differences:

Compound Name Substituents CAS Number Molecular Formula Molecular Weight Key Features
Methyl 5-amino-1H-indazole-6-carboxylate NH₂ (C5), COOCH₃ (C6) 1159511-51-9 C₉H₉N₃O₂ 191.19 High polarity; potential for hydrogen bonding and kinase interactions .
Methyl 3-iodo-1H-indazole-6-carboxylate I (C3), COOCH₃ (C6) 885518-82-1 C₉H₇IN₂O₂ 302.07 Iodo substitution enhances halogen bonding; used in radiopharmaceuticals .
Methyl 5-chloro-1H-indazole-7-carboxylate Cl (C5), COOCH₃ (C7) 1260851-42-0 C₉H₇ClN₂O₂ 210.62 Chloro group increases lipophilicity; potential antimicrobial activity .
6-(Trifluoromethyl)-1H-indazol-5-amine CF₃ (C6), NH₂ (C5) 1000373-75-0 C₈H₆F₃N₃ 201.15 Trifluoromethyl group improves metabolic stability and membrane permeability .
Methyl 3-amino-1H-indazole-6-carboxylate NH₂ (C3), COOCH₃ (C6) 1279865-95-0 C₉H₉N₃O₂ 191.19 Amino group at C3 alters electronic properties; possible mutagenicity concerns .

Methodological Considerations in Compound Comparison

Similarity Metrics and Virtual Screening

Computational methods for similarity assessment (e.g., Tanimoto coefficients) highlight that methyl 5-amino-1H-indazole-6-carboxylate shares >80% structural similarity with methyl 1H-indazole-6-carboxylate (CAS: 170487-40-8) but diverges in bioactivity due to the amino group’s electronic effects .

Spectroscopic and Crystallographic Data

  • SHELX Refinement : The SHELX system has been instrumental in resolving crystal structures of indazole derivatives, including ethyl 3,6-dihydroxy-6-methyl-4-phenyltetrahydroindazole carboxylate, providing insights into substituent-induced conformational changes .
  • CMC Determinations : Techniques like spectrofluorometry and tensiometry (used for quaternary ammonium compounds) could be adapted to study the aggregation behavior of lipophilic indazole derivatives .

Preparation Methods

Method Overview:

This approach involves the synthesis of the indazole core via cyclization of nitro- or amino-substituted aromatic compounds, followed by esterification to obtain the methyl ester.

Key Steps:

Typical Reaction Conditions:

Step Reagents & Conditions Yield Reference
Diazotization Sodium nitrite, acetic acid, temperature controlled (~0–5°C) -
Cyclization Hydrazine hydrate or analogous hydrazines, reflux in acetic acid Variable (up to 44%)
Esterification Methylation using methyl iodide or dimethyl sulfate, base or acid catalysis 44–85.6% ,

Research Findings:

  • In a study , methyl 1H-indazole-6-carboxylate was synthesized via methylation of indazole-6-carboxylic acid using methyl iodide and sodium hydride, achieving yields up to 85.6% under reflux conditions in tetrahydrofuran (THF).
  • Another protocol involved reduction of nitro groups to amino groups, followed by cyclization and esterification, with yields around 82–87% when using lithium hydroxide-mediated hydrolysis and methylation steps.

Functionalization of Pre-formed Indazole Derivatives

Method Overview:

This method involves starting from pre-synthesized indazole cores, which are then functionalized at specific positions to introduce amino and ester groups.

Key Steps:

Typical Reaction Conditions:

Step Reagents & Conditions Yield Reference
N-alkylation Sodium hydride or sodium hexamethyldisilazide, methyl iodide, reflux 44–97% ,
Amination Hydrazine hydrate, reflux in ethanol 90%
Hydrolysis Lithium hydroxide in THF/H2O, 50°C, 4–16 hours 85.6% ,

Research Findings:

  • In a recent study , methylation of indazole at the N-1 position with methyl iodide under reflux with sodium hydride resulted in methylated indazoles with yields up to 97%.
  • Hydrolysis of methyl esters to the corresponding acids was efficiently achieved using lithium hydroxide in THF/H2O at 50°C, with yields exceeding 85%.

Notes on Optimization and Purification

  • Reaction Optimization: Adjusting stoichiometry, temperature, and reaction time significantly impacts yield and regioselectivity.
  • Purification Techniques: Crystallization, column chromatography, and recrystallization from ethanol or ethyl acetate are common.
  • Characterization: Confirmed via NMR, IR, HRMS, and X-ray crystallography to verify structure and purity.

Summary Data Table

Method Starting Materials Key Reagents & Conditions Typical Yield Advantages References
Direct cyclization Nitroaromatic precursors Diazotization, hydrazine, reflux 44–85.6% Straightforward, scalable ,,
Functionalization Pre-formed indazole N-alkylation, hydrolysis, reduction 82–97% High regioselectivity, versatile ,

Q & A

Q. What are the common synthetic routes for methyl 5-amino-1H-indazole-6-carboxylate?

Methodological Answer:

  • A widely used approach involves condensation reactions between 3-formyl-1H-indazole derivatives and aminothiazol-4(5H)-one analogs under reflux conditions with acetic acid as a solvent. Stoichiometric ratios (1.0–1.1 equiv) and catalysts like sodium acetate are critical for optimizing yields .
  • Alternative routes employ thiourea derivatives and chloroacetic acid under similar reflux conditions, with reaction times adjusted (3–5 hours) to balance purity and efficiency .

Q. What analytical techniques are recommended for confirming the structure of this compound?

Methodological Answer:

  • NMR spectroscopy (¹H/¹³C) is essential for verifying substituent positions, particularly the amino and carboxylate groups.
  • Mass spectrometry (MS) confirms molecular weight, while HPLC assesses purity. Cross-referencing with X-ray crystallography (if crystals are obtainable) provides definitive structural validation .

Q. How should researchers design a synthesis protocol to maximize yield and minimize byproducts?

Methodological Answer:

  • Optimize reaction parameters: Use a 1.1:1 molar ratio of aldehyde to amine precursors to drive completion.
  • Employ catalytic sodium acetate in acetic acid to enhance reaction efficiency. Monitor progress via TLC or HPLC to terminate reactions at peak product concentration .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the electronic structure of methyl 5-amino-1H-indazole-6-carboxylate?

Methodological Answer:

  • SHELX software (e.g., SHELXL/SHELXD) refines high-resolution crystallographic data, addressing challenges like twinning or disorder. Hydrogen-bonding networks between the amino and carboxylate groups can be mapped to explain stability and reactivity .
  • Key parameters: Collect data at low temperature (e.g., 100 K) to reduce thermal motion artifacts. Use anisotropic displacement parameters for precise atomic positioning .

Q. What strategies address contradictions in spectroscopic data during derivative characterization?

Methodological Answer:

  • Multi-technique validation : Combine NMR, IR, and MS to cross-check functional groups. For example, IR can confirm carboxylate C=O stretches (1700–1750 cm⁻¹) that may be ambiguous in NMR.
  • Computational modeling : Density Functional Theory (DFT) predicts NMR chemical shifts and vibrational frequencies, aiding in assigning conflicting spectral peaks .

Q. How does the compound’s electronic configuration influence its reactivity in functionalization reactions?

Methodological Answer:

  • The amino group acts as an electron donor, directing electrophilic substitution to the indazole C-4 position. The carboxylate ester withdraws electron density, modulating reactivity at adjacent sites.
  • Experimental evidence from analogous indazoles shows bromination or nitration occurs preferentially at C-4, validated by crystallographic data .

Q. What environmental stability factors must be considered for long-term storage?

Methodological Answer:

  • Degradation pathways : Hydrolysis of the ester group is accelerated by humidity. Store in anhydrous conditions (e.g., desiccator with silica gel) at −20°C.
  • Light sensitivity : UV/Vis studies on similar indazoles indicate photodegradation; use amber vials to prevent radical formation .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in reported synthetic yields for this compound?

Methodological Answer:

  • Source analysis : Compare solvent purity (e.g., acetic acid vs. glacial acetic acid), reaction scale, and equipment (e.g., microwave-assisted vs. traditional reflux). Lower yields in scaled-up reactions may stem from inefficient heat transfer .
  • Byproduct identification : Use LC-MS to detect side products (e.g., dimerization or over-oxidation) that reduce yield .

Q. Why do crystallographic data sometimes conflict with computational predictions for this molecule?

Q. What protocols ensure reproducibility in pharmacological assays involving this compound?

Methodological Answer:

  • Dose-response standardization : Use a minimum of three biological replicates and control for solvent effects (e.g., DMSO concentration ≤0.1%).
  • Stability assays : Pre-test compound integrity in assay buffers (e.g., PBS, pH 7.4) via HPLC to confirm no degradation during incubation .

Q. How should researchers design environmental fate studies for this compound?

Methodological Answer:

  • Abiotic/biotic testing : Assess hydrolysis (pH 2–12), photolysis (UV light exposure), and microbial degradation (e.g., soil slurry tests).
  • Analytical endpoints : Quantify degradation products (e.g., free carboxylic acid) via LC-MS/MS and compare to ecotoxicity databases .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
KTX-582 intermediate-4
Reactant of Route 2
Reactant of Route 2
KTX-582 intermediate-4

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